molecular formula C10H19NO2 B13686587 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Cat. No.: B13686587
M. Wt: 185.26 g/mol
InChI Key: XTUPYQFRIISAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-1-oxa-9-azaspiro[55]undecan-4-ol is a spirocyclic compound characterized by a unique structure that combines both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, introducing various substituents at position 4 of the spiro ring . The reaction conditions often include the use of a Grubbs catalyst in an olefin metathesis reaction, although this method can be complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the Prins cyclization reaction remains a key method for its laboratory-scale production.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.

Mechanism of Action

The mechanism of action of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . The exact pathways and molecular interactions are still under investigation, but its efficacy in inhibiting MmpL3 highlights its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol apart from these similar compounds is its specific substitution pattern and its demonstrated efficacy as an inhibitor of the MmpL3 protein. This unique combination of structural features and biological activity makes it a compound of significant interest in both research and potential therapeutic applications.

Properties

IUPAC Name

9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-11-5-3-10(4-6-11)8-9(12)2-7-13-10/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUPYQFRIISAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(CCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.